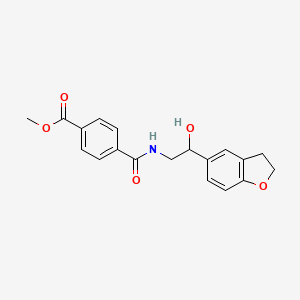![molecular formula C10H13ClN6O2S B2656643 1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole CAS No. 897623-86-8](/img/structure/B2656643.png)
1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents and conditions that affect the reaction, as well as the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties like boiling point, melting point, solubility, and reactivity. These properties can often be predicted based on the compound’s molecular structure .Scientific Research Applications
Structural Characterization and Docking Studies
Research has been conducted on the structural characterization of tetrazole derivatives, including compounds similar to 1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole. These studies involve X-ray crystallography and molecular docking to understand the orientation and interaction of molecules within active sites of enzymes, such as cyclooxygenase-2 (COX-2). Such investigations provide insights into the molecular basis of the inhibitory potential of tetrazole compounds against specific enzymes (Al-Hourani et al., 2015).
Luminescence Sensing
Tetrazole derivatives have been utilized in the development of luminescence sensors. For example, lanthanide(III)-organic frameworks containing similar structures have shown selective sensitivity to benzaldehyde-based derivatives. These frameworks are potential candidates for fluorescence sensors, which can be applied in chemical sensing and environmental monitoring (Shi et al., 2015).
Agricultural Applications
Compounds bearing the tetrazole moiety have been explored for their potential in agricultural applications. For instance, polymeric and solid lipid nanoparticles have been developed for the sustained release of fungicides, showcasing the utility of tetrazole derivatives in enhancing the delivery and effectiveness of agricultural chemicals while minimizing environmental impact (Campos et al., 2015).
Synthesis and Bioassay as COX-2 Inhibitor
Another study focused on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound structurally related to the requested chemical. This research also involved molecular docking and bioassay studies to assess its potential as a COX-2 inhibitor, although the compound showed no inhibition potency for either COX-1 or COX-2 enzymes (Al-Hourani et al., 2016).
Theoretical and Computational Studies
Theoretical and computational studies have also been conducted on tetrazole derivatives to understand their molecular structure, spectroscopic characteristics, and potential biological activities. These studies include density functional theory (DFT) calculations, spectroscopic characterization, and analyses of non-linear optical (NLO) properties and natural bond orbital (NBO) (Wazzan et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6O2S/c1-16(2)20(18,19)12-7-10-13-14-15-17(10)9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXGWGBOZFMGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2656561.png)


![2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2656567.png)
![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656568.png)
![3-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2656569.png)



![5-Methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-oxopyridazine-4-carboxylic acid](/img/structure/B2656577.png)
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[4-(trifluoromethyl)phenyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2656578.png)

![Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B2656583.png)